H-Ser-cys-ser-leu-pro-gln-thr-ser-gly-leu-gln-lys-pro-glu-ser-NH2
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Overview
Description
This peptide, also known as LEP (116-130) (mouse), has the molecular formula C64H109N19O24S and a molecular weight of 1560.7 g/mol . It is an active fragment of the native molecule leptin, an adipocyte-derived hormone that acts as a major regulator for food intake and energy homeostasis .
Molecular Structure Analysis
The molecular structure of this peptide is complex due to its large size. The generation of a 3D conformer is disallowed due to the presence of too many atoms and its flexibility . The IUPAC name for this peptide is quite long, reflecting its complex structure .
Physical And Chemical Properties Analysis
The peptide is predicted to have a boiling point of 2035.4±65.0 °C and a density of 1.372±0.06 g/cm3 . It is insoluble in ethanol but soluble in DMSO and water . It is stored at -20°C .
Scientific Research Applications
Structure and Binding Studies of PCNA from Leishmania donovani
The structure of Proliferating Cell Nuclear Antigen (PCNA) from Leishmania donovani shows a distinctive configuration of two trimeric rings, suggesting a unique mode of interaction with DNA and other proteins. This structure, coupled with real-time binding studies using Surface Plasmon Resonance (SPR) and fluorescence spectroscopy, sheds light on the molecular interactions and binding affinities of PCNA with peptides and small molecule inhibitors. This research contributes to understanding the fundamental molecular interactions in DNA replication and repair processes (Yadav et al., 2017).
Analyzing Amino Acid Profiles in Beverages
A comprehensive analytical procedure has been developed to quantify amino acids in various beverages like cachaças, rum, and whisky. This involves techniques such as solid-phase cleanup, derivatization, and reverse-phase liquid chromatography. The approach provides insights into the quantitative profiles of amino acids in these beverages, offering a foundation for quality control and product differentiation in the food industry (Aquino et al., 2008).
Radiolytic Modification of Amino Acid Residues
A detailed study compares the reactivities of all 20 common amino acid side chains plus cystine when exposed to hydroxyl radicals. This research is pivotal in mapping solvent-accessible surfaces of proteins and understanding the structure and dynamics of biological assemblies. The study establishes a reactivity order for amino acid side chains, providing a valuable reference for hydroxyl radical-mediated protein footprinting experiments (Xu & Chance, 2005).
Surface-Enhanced Raman Spectroscopy of Amino Acids and Homodipeptides
Surface-enhanced Raman scattering spectra (SERS) have been measured for various amino acids and their homodipeptides adsorbed on colloidal silver. This research helps deduce the geometry, orientation, and specific interactions of these molecules on the silver surface. It's an innovative approach to understanding the surface chemistry of amino acids and dipeptides, contributing to the fields of biochemistry and material sciences (Podstawka et al., 2004).
Mechanism of Action
Leptin, from which this peptide is derived, is known to have a broad range of biological actions. It is a major regulator for food intake and energy homeostasis. Leptin deficiency or resistance can result in profound obesity, diabetes, and infertility in humans. It also has important biological activities in peripheral tissues, affecting areas such as hematopoiesis, angiogenesis, blood pressure, bone mass, lymphoid organ homeostasis, and T lymphocyte function .
properties
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H109N19O24S/c1-30(2)22-38(57(100)72-34(13-16-46(67)89)54(97)75-37(10-6-7-19-65)63(106)82-20-8-11-44(82)60(103)74-36(15-18-49(92)93)55(98)77-40(26-85)51(69)94)71-48(91)24-70-53(96)41(27-86)79-62(105)50(32(5)88)81-56(99)35(14-17-47(68)90)73-61(104)45-12-9-21-83(45)64(107)39(23-31(3)4)76-58(101)42(28-87)78-59(102)43(29-108)80-52(95)33(66)25-84/h30-45,50,84-88,108H,6-29,65-66H2,1-5H3,(H2,67,89)(H2,68,90)(H2,69,94)(H,70,96)(H,71,91)(H,72,100)(H,73,104)(H,74,103)(H,75,97)(H,76,101)(H,77,98)(H,78,102)(H,79,105)(H,80,95)(H,81,99)(H,92,93)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,50+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHDWBRMEXDYLT-RDEOYNLOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H109N19O24S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1560.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.